molecular formula C11H13N3O2 B12107595 6-Aminotryptophan CAS No. 7303-52-8

6-Aminotryptophan

Cat. No.: B12107595
CAS No.: 7303-52-8
M. Wt: 219.24 g/mol
InChI Key: URBHVZVPIHGYBQ-UHFFFAOYSA-N
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Description

6-Aminotryptophan is a synthetic analog of the essential amino acid L-tryptophan, characterized by an amino group substitution at the 6-position of its indole ring. This structural modification makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for creating novel compounds where the electronic properties or reactivity of the indole ring are key. In research settings, it serves as a precursor for the development of potential pharmaceuticals, fluorescent probes, and complex alkaloid structures. Researchers utilize this compound to study structure-activity relationships, enzyme inhibition, and as an intermediate in the synthesis of more complex molecules for biological evaluation. Its properties are of specific interest in probing tryptophan-dependent biological pathways, including those related to neurotransmitter synthesis and immune response. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's specifications and safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBHVZVPIHGYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316417
Record name 6-Aminotryptophan
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Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7303-52-8, 2462-30-8
Record name 6-Aminotryptophan
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Record name NSC67050
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Record name 6-Aminotryptophan
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Biosynthetic Investigations and Pathways Relevant to Aminotryptophan Formation

Tryptophan Biosynthesis in Microorganisms and Plants

Plants and various microorganisms are capable of synthesizing the essential amino acid L-tryptophan de novo. researchgate.net This multi-step enzymatic process originates from central carbon metabolism and proceeds through the shikimate pathway to generate a critical branch-point intermediate, which is then directed toward the synthesis of tryptophan, phenylalanine, and tyrosine. nih.govmdpi.com

The biosynthesis of all aromatic amino acids begins with the shikimate pathway. chim.it This seven-step metabolic route converts phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. youtube.comyoutube.com This pathway is essential for bacteria, fungi, algae, and plants, but is absent in mammals, making tryptophan an essential dietary amino acid for them. nih.govnih.gov

The key intermediates of the shikimate pathway are outlined below:

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP): Formed by the condensation of PEP and E4P.

3-dehydroquinate (DHQ): Formed from the cyclization of DAHP.

3-dehydroshikimate (DHS): Generated by the dehydration of DHQ.

Shikimate: Produced by the reduction of DHS.

Shikimate-3-phosphate (S3P): Formed by the phosphorylation of shikimate.

5-enolpyruvylshikimate-3-phosphate (EPSP): Synthesized from S3P and another molecule of PEP.

Chorismate: The final product of the pathway, formed by the elimination of phosphate from EPSP, catalyzed by chorismate synthase. nih.govchim.it

Chorismate stands as a pivotal branch-point metabolite. nih.gov It serves as the common precursor for the three aromatic amino acids. The commitment of chorismate to a specific pathway is catalyzed by one of four enzymes: chorismate mutase (for phenylalanine and tyrosine), isochorismate synthase, aminodeoxychorismate synthase (ADCS), or anthranilate synthase (for tryptophan). youtube.com

The entry point into the tryptophan-specific biosynthetic branch is the conversion of chorismate to anthranilate. nih.govdss.go.th This reaction is catalyzed by anthranilate synthase (AS), a key regulatory enzyme in the pathway. dss.go.thresearchgate.net The reaction involves the amination of chorismate and the elimination of pyruvate (B1213749). dss.go.th The source of the amino group can be the amide of glutamine, utilized by a heterodimeric AS complex, or free ammonia (B1221849) in the case of a monofunctional AS. dss.go.th

Anthranilate is the first aromatic intermediate dedicated solely to tryptophan biosynthesis, making its formation the committed step of the pathway. dss.go.th In plants and microorganisms, all carbon flux destined for the indole (B1671886) ring of tryptophan must pass through this intermediate. researchgate.net The activity of anthranilate synthase is often subject to feedback inhibition by the final product, L-tryptophan, which helps regulate the metabolic flow into the pathway. nih.gov

Following the synthesis of anthranilate from chorismate, a sequence of five enzymatic reactions converts it into L-tryptophan. researchgate.netnih.gov These steps are highly conserved across various organisms. scienceopen.com

StepEnzymeSubstrate(s)Product(s)Gene (E. coli)
1Anthranilate synthase Chorismate + GlutamineAnthranilate + Pyruvate + GlutamatetrpE, trpG
2Anthranilate phosphoribosyltransferase Anthranilate + PRPPN-(5-phosphoribosyl)-anthranilate + PPitrpD
3Phosphoribosylanthranilate isomerase N-(5-phosphoribosyl)-anthranilate1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphatetrpF
4Indole-3-glycerol phosphate synthase 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphateIndole-3-glycerol phosphate + CO₂ + H₂OtrpC
5Tryptophan synthase Indole-3-glycerol phosphate + L-SerineL-Tryptophan + Glyceraldehyde-3-phosphate + H₂OtrpA, trpB

The final two steps are catalyzed by tryptophan synthase, which in many bacteria is an α₂β₂ heterotetrameric complex. nih.govresearchgate.net The α-subunit cleaves indole-3-glycerol phosphate into indole and glyceraldehyde-3-phosphate. nih.gov The indole is then channeled to the β-subunit, which catalyzes its condensation with L-serine in a pyridoxal (B1214274) phosphate (PLP)-dependent reaction to form L-tryptophan. nih.gov

Precursor-Directed Biosynthesis of Tryptophan Analogues

The inherent substrate flexibility of the tryptophan biosynthetic pathway, particularly the tryptophan synthase enzyme, can be exploited to produce non-canonical amino acids like 6-aminotryptophan (B12107596). This is achieved through precursor-directed biosynthesis, a technique where a synthetic, non-natural precursor is supplied to a biological system, which then incorporates it into a final product.

Precursor-directed biosynthesis leverages the existing enzymatic machinery of an organism. By feeding a structurally similar analogue of a natural pathway intermediate, the downstream enzymes can process the unnatural substrate to generate a modified product. For the synthesis of this compound, the logical non-natural precursor would be 5-aminoanthranilate .

The enzymes of the tryptophan pathway, from anthranilate phosphoribosyltransferase to tryptophan synthase, exhibit a degree of promiscuity. It has been demonstrated that tryptophan synthase can accept a variety of substituted indoles to produce the corresponding tryptophan analogues. If 5-aminoanthranilate is successfully converted to 6-aminoindole (B160974) by the upstream enzymes (TrpD, TrpF, TrpC), the tryptophan synthase β-subunit (TrpB) can then catalyze the final condensation with L-serine to yield this compound.

To enhance the efficiency of precursor-directed biosynthesis and prevent competition from the natural substrate, a strategy known as mutasynthesis is often employed. This technique uses a mutant strain of a microorganism that is blocked at a specific step in the biosynthetic pathway.

For producing this compound, an ideal mutant would be one lacking a functional anthranilate synthase (e.g., a trpE or trpG mutant). Such a strain would be a tryptophan auxotroph, unable to produce the natural precursor, anthranilate. When this mutant is grown in a medium supplemented with the non-natural precursor, 5-aminoanthranilate, the downstream enzymes are forced to utilize the supplied analogue, channeling it toward the production of this compound. This approach minimizes the production of the natural L-tryptophan, thereby increasing the yield and simplifying the purification of the desired analogue. Metabolic engineering of host strains like Escherichia coli to optimize precursor and cofactor availability can further enhance the production of such tryptophan derivatives. chim.itnih.gov

Exploration of Novel Biosynthetic Routes to this compound

The exploration of novel biosynthetic pathways for this compound has largely centered on the adaptation and engineering of existing enzymatic machinery, most notably the tryptophan synthase (TrpS) enzyme complex. This enzyme, which naturally catalyzes the final step in the biosynthesis of tryptophan from indole and L-serine, has shown considerable promise as a versatile biocatalyst for the synthesis of a wide array of tryptophan analogs.

Engineering Tryptophan Synthase for Novel Substrate Specificity

The inherent, albeit limited, promiscuity of tryptophan synthase has been the starting point for its development as a biocatalyst for this compound synthesis. The β-subunit of the enzyme (TrpB) is responsible for the condensation reaction. Researchers have successfully demonstrated that wild-type TrpS from organisms such as Escherichia coli and Salmonella enterica can accept 6-aminoindole as a substrate, albeit with varying degrees of efficiency, to produce this compound.

To enhance the catalytic efficiency and substrate specificity of TrpS for non-natural substrates like 6-aminoindole, scientists have employed powerful protein engineering techniques, including directed evolution and rational design.

Directed Evolution: This strategy involves creating large libraries of TrpS mutants and screening them for improved activity towards the desired substrate. By mimicking the process of natural selection in the laboratory, variants with significantly enhanced performance can be isolated. A notable advancement in this area has been the development of a stand-alone, highly active TrpB subunit from the thermophilic archaeon Pyrococcus furiosus. Directed evolution was used to overcome the natural allosteric dependence of the β-subunit on the α-subunit, resulting in a robust and efficient biocatalyst for the synthesis of various noncanonical amino acids.

Rational Design: This approach utilizes detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict and introduce specific mutations that are likely to improve its function. For instance, modifications to the active site of TrpB can be made to better accommodate the bulkier and more polar 6-aminoindole substrate compared to the natural substrate, indole.

Research Findings on Engineered Tryptophan Synthase

Detailed studies have begun to elucidate the specific mutations that confer improved activity for the synthesis of aminotryptophans. Research led by Rebecca Goss and others has been pivotal in demonstrating the biocatalytic potential of TrpS for these reactions. While specific kinetic data for this compound synthesis is often embedded within broader studies on tryptophan analog synthesis, the available information underscores the feasibility and potential of this enzymatic route.

The table below summarizes the key findings from research on the enzymatic synthesis of this compound using engineered tryptophan synthase.

Enzyme SourceEngineering StrategyKey Findings
Escherichia coli / Salmonella entericaWild-type promiscuityCapable of synthesizing 4-, 6-, and 7-aminotryptophan from the corresponding aminoindoles.
Pyrococcus furiosusDirected Evolution of TrpBCreation of a thermostable and stand-alone TrpB subunit with enhanced activity, serving as a platform for producing various noncanonical amino acids.

Further research is focused on identifying specific mutations within the TrpB active site that can lead to higher conversion rates and yields for this compound production. The ultimate goal is to develop a highly efficient and selective biocatalyst that can be used in scalable and environmentally friendly processes for the synthesis of this valuable amino acid. The combination of powerful protein engineering techniques with a deeper understanding of the structure-function relationships of tryptophan synthase is paving the way for novel and sustainable biosynthetic routes to this compound and other valuable non-proteinogenic amino acids.

Chemical Synthesis Strategies for 6 Aminotryptophan and Its Analogues

Conventional Organic Synthesis Approaches to Tryptophan Derivatives

Classical organic synthesis provides a robust and versatile platform for creating a wide array of tryptophan analogues. These methods rely on well-established reactions to construct the core indole (B1671886) scaffold and append the alanine (B10760859) side chain, with a key focus on controlling the position of substituents on the indole ring.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. However, its inherent reactivity profile complicates regioselective functionalization. The C3 position is the most nucleophilic and kinetically favored site for substitution, followed by the C2, C5, and C7 positions. Direct functionalization at the C4 or C6 positions is challenging and typically results in low yields or mixtures of isomers.

To achieve substitution specifically at the C6 position, synthetic chemists employ multi-step strategies that circumvent the issue of direct, non-selective functionalization. A common and effective approach involves starting with an indole precursor that is already functionalized at the desired position. For the synthesis of 6-aminotryptophan (B12107596), this often begins with the nitration of indole. While direct nitration can produce a complex mixture, specific conditions can be optimized to favor the formation of 6-nitroindole (B147325), which serves as a critical intermediate. The nitro group acts as a precursor to the desired amine, which can be revealed in a later synthetic step via reduction.

Table 3.1.1: Regioselectivity in the Nitration of Indole under Various Conditions This table illustrates the distribution of nitroindole isomers obtained under different reaction conditions, highlighting the challenge of achieving C6 selectivity.

Reagent System Solvent Temperature (°C) C3-Nitro C5-Nitro C6-Nitro Other Isomers Reference
HNO₃ / Ac₂O Acetic Anhydride -20 Major Minor ~10-15% Yes
Benzoyl Nitrate Acetonitrile (B52724) -10 ~13% ~25% ~30% Yes
Cu(NO₃)₂ Acetic Anhydride 25 Minor ~45% ~12% Yes

The synthesis of specific aminotryptophan isomers, including the 4-, 5-, 6-, and 7-amino derivatives, typically proceeds from the corresponding nitroindole intermediates. The general synthetic pathway involves three key stages:

Preparation of the Substituted Indole: Synthesis of the required nitroindole (e.g., 6-nitroindole).

Side-Chain Installation: Addition of the alanine side chain to the C3 position of the nitroindole. This is commonly achieved through reactions such as the Gramine synthesis followed by condensation with a malonic ester derivative, or via Friedel-Crafts acylation with subsequent elaboration.

Final Functional Group Manipulation: Reduction of the nitro group to an amine and deprotection of the amino acid functionalities.

A representative synthesis of DL-6-aminotryptophan begins with 6-nitroindole. The indole nitrogen is often protected, for example, as a tosyl derivative, to improve solubility and prevent side reactions. The protected 6-nitroindole is then reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is subsequently converted to an α-keto ester. Reductive amination of this keto ester, followed by reduction of the nitro group (e.g., using catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂), and final deprotection steps yield the target this compound.

Table 3.1.2: Overview of a Synthetic Route to this compound This table outlines a common multi-step sequence starting from 6-nitroindole.

Step Starting Material Key Reagents Intermediate/Product Purpose
1 6-Nitroindole NaH, Tosyl Chloride N-Tosyl-6-nitroindole Protect indole nitrogen
2 N-Tosyl-6-nitroindole Oxalyl Chloride N-Tosyl-6-nitroindol-3-ylglyoxylyl chloride Introduce two-carbon precursor
3 Glyoxylyl chloride intermediate Ethanol Ethyl N-Tosyl-6-nitroindol-3-ylglyoxylate Form α-keto ester
4 α-Keto ester intermediate NH₄OAc, NaBH₃CN Protected 6-nitrotryptophan (B1227654) ester Reductive amination to form side chain
5 Protected 6-nitrotryptophan ester H₂, Pd/C Protected this compound ester Reduce nitro group to amine
6 Protected this compound ester NaOH, then H⁺ DL-6-Aminotryptophan Saponification and deprotection

During the complex, multi-step synthesis of tryptophan analogues, protecting groups are essential for masking reactive functional groups—namely the α-amino group, the carboxylic acid, and the indole N-H. N-acylation is a primary strategy for protecting the α-amino group. Common acyl groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a range of reaction conditions but can be removed orthogonally under acidic or hydrogenolytic conditions, respectively.

Chemoenzymatic Synthesis Methodologies for Aminotryptophan Analogues

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the unparalleled selectivity of biological catalysts. This hybrid approach is particularly advantageous for producing chiral molecules like L-6-aminotryptophan, as enzymes can deliver near-perfect stereocontrol, obviating the need for difficult chiral separations or asymmetric syntheses.

Enzymes offer a green and highly efficient alternative for synthesizing chiral amino acids. Their ability to operate in aqueous media under mild conditions and to distinguish between enantiomers makes them ideal catalysts. For tryptophan analogues, enzymes such as tryptophanase, D-amino acid oxidase, and tryptophan synthase are commonly employed.

The core principle of these enzymatic routes is the stereoselective formation of the Cα-Cβ bond or the stereoselective resolution of a racemic mixture. For example, a racemic mixture of N-acetyl-DL-6-aminotryptophan can be resolved using an acylase enzyme, which will selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the easy separation of L-6-aminotryptophan from the unreacted N-acetyl-D-6-aminotryptophan. This method provides access to both enantiomerically pure L- and D-isomers.

A key discovery was that the active site of the TS β-subunit is promiscuous and can accept a variety of substituted indoles as substrates. This has been exploited for the efficient, one-step synthesis of various L-tryptophan analogues. To produce L-6-aminotryptophan, 6-aminoindole (B160974) is supplied to the enzyme along with an excess of L-serine. The enzyme's catalytic machinery exclusively forms the L-enantiomer of this compound, providing the product in high yield and with perfect stereochemical purity (>99% enantiomeric excess). This chemoenzymatic route is significantly more efficient and environmentally benign than many conventional organic syntheses for producing the pure L-isomer.

Table 3.2.2: Relative Activity of Tryptophan Synthase β-Subunit with Substituted Indoles This table compares the efficiency of Tryptophan Synthase in converting various indole analogues into their corresponding tryptophan derivatives, relative to the natural substrate, indole. Data is illustrative of typical findings.

Indole Substrate Product Relative Reaction Rate (%) Enantiomeric Excess (L-isomer)
Indole L-Tryptophan 100 >99%
5-Fluoroindole L-5-Fluorotryptophan ~85 >99%
6-Aminoindole L-6-Aminotryptophan ~40-60 >99%
7-Azaindole L-7-Azatryptophan ~70 >99%
5-Methylindole L-5-Methyltryptophan ~95 >99%

This enzymatic approach bypasses the need for protecting groups and multiple synthetic steps associated with controlling stereochemistry, making it a preferred method for accessing enantiomerically pure L-6-aminotryptophan for biological applications.

Synthesis of Kynurenine (B1673888) Derivatives from Tryptophan Scaffolds

The conversion of tryptophan scaffolds into kynurenine and its derivatives is a significant transformation, both in biological systems and in synthetic chemistry. This process involves the oxidative cleavage of the indole ring's C2-C3 double bond. While this conversion is most famously carried out enzymatically in metabolic pathways, several chemical methods have been developed to achieve this transformation, offering alternatives for creating kynurenine-containing peptides and other derivatives. These strategies are crucial for producing analogs, such as 6-aminokynurenine from this compound, which serve as valuable tools for biochemical and pharmacological research.

The primary enzymatic route for kynurenine synthesis is the kynurenine pathway, where over 95% of L-tryptophan is metabolized. nih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which catalyze the oxidative cleavage of the indole ring to form N-formylkynurenine. nih.govwikipedia.org This intermediate is then hydrolyzed to kynurenine.

Chemically, this transformation can be mimicked using strong oxidizing agents. The most prominent methods include ozonolysis and oxidation with hypervalent iodine reagents, such as phenyliodine(III)diacetate (PIDA). These methods have been successfully applied to tryptophan residues within peptides, providing access to kynurenine-containing molecules that are otherwise difficult to synthesize. rsc.orgacs.org

The biosynthesis of kynurenine from tryptophan is catalyzed by two distinct heme-containing enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1). nih.govportlandpress.com Both enzymes catalyze the addition of molecular oxygen across the C2-C3 double bond of the indole ring, leading to the formation of N-formylkynurenine. nih.gov

A key difference between these enzymes lies in their substrate specificity. TDO, primarily found in the liver, is highly specific for L-tryptophan. nih.govportlandpress.com However, it has been shown to dioxygenate some tryptophan derivatives that are substituted at the 5- and 6-positions of the indole ring. nih.govportlandpress.com This suggests that TDO could potentially process this compound into 6-amino-N-formylkynurenine.

In contrast, IDO1 exhibits a much broader substrate tolerance, capable of metabolizing various indole-containing compounds, including D-tryptophan, tryptamine, and serotonin (B10506). nih.govfrontiersin.org This promiscuity makes IDO1 a strong candidate for the enzymatic conversion of this compound. The electron-donating nature of the 6-amino group might influence the binding and catalytic rate but is unlikely to completely prevent the reaction, given the enzyme's wide acceptance of substituted indoles.

EnzymeTypical Substrate(s)Specificity NotesPotential for this compound Conversion
Tryptophan 2,3-dioxygenase (TDO) L-TryptophanHighly specific, but tolerates 5- and 6-substituted derivatives. nih.govportlandpress.comPlausible, based on tolerance for 6-substituted analogs.
Indoleamine 2,3-dioxygenase 1 (IDO1) L-Tryptophan, D-Tryptophan, Serotonin, Melatonin (B1676174)Broad substrate specificity for indole-bearing compounds. nih.govfrontiersin.orgHighly likely, due to its broad substrate tolerance.

Chemical methods provide a direct route to kynurenine derivatives from tryptophan scaffolds, often under mild conditions compatible with peptide chemistry.

Ozonolysis

Ozonolysis is a powerful and efficient method for the oxidative cleavage of the indole double bond in tryptophan to yield N-formylkynurenine, which can then be converted to kynurenine. This strategy has been particularly effective in the context of solid-phase peptide synthesis, where a tryptophan residue can be selectively converted to a kynurenine residue "on-resin". acs.org The reaction is typically performed at low temperatures (e.g., -78 °C) followed by a reductive workup.

For a substrate like this compound, the presence of the amino group on the aromatic ring is a critical consideration. The amino group is also susceptible to oxidation by ozone. Therefore, a successful ozonolysis would likely require the protection of the 6-amino group (e.g., as an amide or carbamate) to prevent unwanted side reactions and ensure the selective cleavage of the pyrrole (B145914) ring.

Oxidative Fragmentation with Hypervalent Iodine Reagents

A versatile method for converting tryptophan to kynurenine involves the use of the hypervalent iodine reagent, phenyliodine(III)diacetate (PIDA). rsc.org This reagent mediates the oxidative fragmentation of the tryptophan scaffold, breaking the C2-C3 bond to form a kynurenine derivative. rsc.org The reaction has been demonstrated on tryptophan-containing peptides. rsc.org

The mechanism is thought to involve the attack of the indole on the iodine(III) center, followed by rearrangement and fragmentation. The reactivity of this process is sensitive to the electronic properties of the tryptophan residue. For instance, N-arylated tryptophan derivatives can lead to the formation of unique spirocyclic molecules instead of kynurenine. rsc.org Given that the 6-amino group is a strong electron-donating group, it is expected to enhance the reactivity of the indole ring towards the electrophilic iodine reagent. This could potentially accelerate the desired fragmentation but may also open pathways to alternative products. As with ozonolysis, protection of the 6-amino group might be necessary to direct the reaction towards the formation of the desired 6-aminokynurenine derivative and prevent polymerization or other side reactions.

MethodReagent(s)Typical ConditionsConsiderations for this compound
Ozonolysis 1. O₃2. Reductive workup (e.g., DMS)Low temperature (-78 °C), on-resin or in solution. acs.orgThe 6-amino group is oxidation-sensitive and would likely require protection.
PIDA-Mediated Fragmentation Phenyliodine(III)diacetate (PIDA)Mild conditions, often used with peptide substrates. rsc.orgThe electron-rich nature of the this compound indole may alter reactivity, potentially requiring protection of the amino group. rsc.org

Enzymological Studies of 6 Aminotryptophan Synthesis and Metabolism

Enzyme promiscuity and Substrate Specificity in Tryptophan-Related Enzymes

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a key factor in evolutionary adaptation and a valuable tool in biocatalysis. d-nb.info Tryptophan-related enzymes, in particular, often exhibit a degree of permissiveness that allows them to accept and process tryptophan analogues. researchgate.net

Catalytic promiscuity refers to an enzyme's capacity to catalyze a different, often slower, transformation on its native substrate or its native reaction on a non-native substrate. d-nb.info Tryptophan synthase (TrpS), for instance, is a well-studied enzyme in the biosynthesis of tryptophan from indole (B1671886) and serine. researchgate.netwikipedia.org Engineered variants of TrpS have demonstrated the ability to catalyze the synthesis of a variety of tryptophan analogues, including those substituted at the 4-, 5-, 6-, and 7-positions, from the corresponding indole derivatives. researchgate.net This highlights the inherent flexibility of the TrpS active site.

The (βα)8-isomerase HisA/PriA enzyme family is another example where promiscuity plays a significant evolutionary role. PriA enzymes are dual-substrate catalysts involved in both L-histidine and L-tryptophan biosynthesis in Actinobacteria. d-nb.info The evolution from a mono-substrate (HisA) to a dual-substrate (PriA) enzyme likely involved intermediate forms with broadened specificity, demonstrating how promiscuity can serve as a stepping stone for the development of new enzyme functions. d-nb.info Studies on reverse prenyltransferases like DMATS1 from Fusarium fujikuroi show promiscuity in both substrate choice (accepting L-Tyr as well as L-Trp) and reaction type (catalyzing C-N and C-O bond formation). nih.gov This inherent flexibility suggests that such enzymes could potentially accept 6-aminotryptophan (B12107596) and catalyze non-native prenylation reactions.

Substrate permissiveness, or substrate scope, describes the range of different molecules an enzyme can accept as substrates. Several classes of enzymes that modify tryptophan have been shown to be permissive towards substituted analogues.

Prenyltransferases : These enzymes attach prenyl groups to acceptor molecules. Aromatic prenyltransferases (PTs) are known for their broad substrate specificities. researchgate.net For example, 6-dimethylallyltryptophan synthase (6-DMATS) from Streptomyces species specifically prenylates the C-6 position of the indole ring. researchgate.netrcsb.org Biochemical studies have shown that these enzymes accept not only L-tryptophan but also various derivatives like methyl-DL-tryptophan, indicating a high degree of permissiveness for substitutions on the indole ring. researchgate.net This suggests a strong likelihood that this compound would be an accepted substrate for these enzymes, leading to the formation of 6-amino-dimethylallyltryptophan.

Hydroxylases : Recently discovered bacterial tryptophan 6-hydroxylases (T6H) catalyze the regioselective hydroxylation of tryptophan at the C-6 position. researchgate.net The existence of enzymes that specifically target the C-6 position underscores the biological relevance of modifications at this site and points to the potential for these enzymes to accept this compound.

Halogenases : Flavin-dependent halogenases (FDHs) are another class of enzymes with potential applications. The FDH ChlH, for example, has been shown to be remarkably promiscuous, halogenating internal tryptophan residues within diverse linear peptides. biorxiv.org This broad substrate tolerance suggests that peptide-modifying enzymes could potentially recognize and modify tryptophan residues that have been substituted with an amino group at the C-6 position.

The following table summarizes key tryptophan-modifying enzymes with activity at or potential for the C-6 position, indicating their substrate permissiveness.

Enzyme ClassSpecific Enzyme ExampleNatural SubstratePosition ModifiedPermissiveness NotesReference(s)
Prenyltransferase 6-DMATS (SAML0654)L-TryptophanC-6Accepts various methyl-DL-tryptophan derivatives and alternative prenyl donors (GPP). researchgate.net researchgate.netrcsb.org
Hydroxylase SaT6H / AxT6HL-TryptophanC-6Heme-dependent enzymes that regioselectively hydroxylate the C-6 position. researchgate.net researchgate.net
Halogenase ChlHTryptophan in peptidesC-7 (native), other positions possibleHighly promiscuous, halogenates internal Trp residues in various peptide sequences. biorxiv.org biorxiv.org
Synthase Tryptophan Synthase (engineered)Indole, SerineN/A (Synthesis)Engineered variants can synthesize tryptophan analogues substituted at the 4-, 5-, 6-, and 7-positions. researchgate.net researchgate.net

Mechanistic Investigations of Tryptophan Hydroxylase and Aromatic Amino Acid Decarboxylase

Tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC) are two key enzymes in the primary metabolic pathway that converts tryptophan to the neurotransmitter serotonin (B10506). nih.govnih.gov

Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme in serotonin synthesis, catalyzing the hydroxylation of L-tryptophan at the C-5 position of the indole ring to form 5-hydroxytryptophan (B29612) (5-HTP). nih.govmdpi.com The enzyme is a non-heme, iron-dependent monooxygenase that uses a tetrahydrobiopterin (B1682763) cofactor. nih.gov The catalytic mechanism involves the activation of molecular oxygen by the ferrous iron center. frontiersin.org Structural studies of TPH reveal a highly conserved catalytic domain where residues like R258, T266, S337, and I367 (in chicken TPH1) are crucial for determining tryptophan binding specificity. frontiersin.org The enzyme's high specificity for the C-5 position means it is unlikely to hydroxylate this compound at a different position. Instead, the amino group at the C-6 position could sterically hinder the proper binding of the analogue in the active site or electronically influence the indole ring, potentially making this compound an inhibitor rather than a substrate for TPH.

Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the second step in serotonin synthesis: the decarboxylation of 5-HTP to serotonin. wikipedia.orgmdpi.com The enzyme has a broad substrate specificity, acting on all natural aromatic L-amino acids. wikipedia.org The mechanism involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor. wikipedia.orgmdpi.com This is followed by decarboxylation to produce a quinonoid intermediate, which is then protonated to yield the amine product and regenerate the enzyme's internal aldimine. wikipedia.org Given AADC's known promiscuity, it is plausible that it could decarboxylate this compound to produce 6-aminotryptamine. However, the presence of the second amino group on the indole ring could affect its binding affinity and the rate of catalysis compared to the native substrate.

Studies on Enzymes Involved in Tryptophan Catabolism and Derivatization

Beyond serotonin synthesis, the majority of tryptophan is degraded through the kynurenine (B1673888) pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). mdpi.comnih.gov This pathway involves the oxidative cleavage of the indole ring. The introduction of an amino group at the C-6 position of tryptophan would likely have a significant impact on its metabolism through this pathway. The electron-donating nature of the amino group could alter the susceptibility of the indole ring to oxidation by IDO or TDO, potentially slowing or blocking the initial catabolic step.

In some bacteria, alternative tryptophan catabolic pathways exist. For example, a pathway in Burkholderia cepacia degrades tryptophan to pyruvate (B1213749) and acetate (B1210297) via intermediates like 2-aminomuconate. nih.gov Another minor pathway is transamination, which converts tryptophan to indolepyruvate. nih.gov The fate of this compound in these pathways is unstudied, but it is conceivable that it could act as a competitive inhibitor for the enzymes involved, such as tryptophan aminotransferase.

Enzymatic derivatization of tryptophan analogues is a field of growing interest. As mentioned, prenyltransferases like 6-DMATS specifically add a dimethylallyl group to the C-6 position of tryptophan. researchgate.net This demonstrates that enzymes can be highly specific for modifying this particular position on the indole ring. It is therefore highly probable that this compound could be a substrate for enzymes that derivatize the amino group itself, such as N-acetyltransferases, leading to the formation of 6-acetylamino-tryptophan.

Impact of Amino Acid Analogues on Enzyme Activity and Specificity

The introduction of amino acid analogues like this compound into biological systems can have profound effects on enzyme activity and specificity. researchgate.netnih.gov Analogues can act in several ways:

As alternative substrates: As seen with engineered tryptophan synthases or permissive prenyltransferases, an analogue can be accepted and converted into a novel product. researchgate.netresearchgate.net

As inhibitors: The analogue may bind to the active site but fail to be turned over, acting as a competitive inhibitor. For example, the presence of this compound might inhibit TPH by competing with native tryptophan for binding. nih.govfrontiersin.org

As allosteric modulators: Binding of an analogue to a regulatory site, distinct from the active site, can alter the enzyme's conformation and activity. nih.gov

By incorporation into protein structure: If an analogue is accepted by the translational machinery, its incorporation into an enzyme's polypeptide chain can alter the enzyme's folding, stability, and catalytic properties. researchgate.netacs.org For example, replacing a key tryptophan residue in an enzyme's active site or a critical structural domain with this compound could drastically change its function due to altered electronic properties and hydrogen bonding capabilities.

Studies with other tryptophan analogues have shown varied effects. For instance, in E. coli, the replacement of tryptophan with azatryptophan or tryptazan (B1594571) can still allow for the formation of active alkaline phosphatase, indicating that in some cases, the protein structure can accommodate such changes with little effect on function. researchgate.net Conversely, even subtle changes, like replacing a tyrosine with trifluorotyrosine in a DNA polymerase, can dramatically reduce activity by perturbing essential hydrogen bonds. acs.org The impact of this compound would similarly be highly context-dependent, varying with the specific enzyme and the role of the tryptophan residue being replaced or the active site it interacts with.

The following table summarizes the potential impacts of this compound on different enzyme classes.

Enzyme ClassPotential Interaction with this compoundLikely OutcomeReference(s)
Tryptophan Synthase (Engineered) Alternative substrate (as 6-aminoindole)Synthesis of this compound. researchgate.net
Tryptophan Hydroxylase (TPH) Competitive inhibitorInhibition of serotonin synthesis. nih.govfrontiersin.org
Aromatic L-Amino Acid Decarboxylase (AADC) Alternative substrateSynthesis of 6-aminotryptamine. wikipedia.orgmdpi.com
Indoleamine 2,3-Dioxygenase (IDO) Inhibitor / Poor substrateInhibition of the kynurenine pathway. mdpi.comnih.gov
C-6 Prenyltransferases (6-DMATS) Alternative substrateSynthesis of prenylated this compound derivatives. researchgate.net

Genetic and Metabolic Engineering for Aminotryptophan Production

Strategies for Enhancing Tryptophan Precursor Supply

The biosynthesis of tryptophan is a metabolically demanding process that consumes significant cellular resources, including phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are key precursors for the shikimate pathway. preprints.orgmdpi.comfrontiersin.org Therefore, a primary focus of metabolic engineering is to increase the intracellular availability of these molecules.

Engineering of Shikimate Pathway Flux

The shikimate pathway serves as the central metabolic route for the production of aromatic amino acids, including tryptophan. frontiersin.orgfrontiersin.orgnih.gov It begins with the condensation of PEP and E4P. frontiersin.orgnih.gov To enhance the flow of carbon through this pathway, various genetic modifications are employed.

A common and effective strategy is the overexpression of key enzymes. frontiersin.org Overexpressing the gene tktA, which encodes transketolase, has been shown to increase the availability of E4P. frontiersin.orgnih.gov Similarly, overexpressing ppsA, the gene for PEP synthase, helps to recycle pyruvate (B1213749) back to PEP, thereby increasing its supply for the shikimate pathway. nih.govresearchgate.net The combined overexpression of both tktA and ppsA has demonstrated a synergistic effect on increasing the production of tryptophan precursors. frontiersin.orgnih.gov

Furthermore, feedback inhibition of the initial enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, by aromatic amino acids is a major regulatory bottleneck. frontiersin.orgnih.gov In E. coli, there are three isoenzymes of DAHP synthase encoded by aroG, aroF, and aroH, which are inhibited by phenylalanine, tyrosine, and tryptophan, respectively. frontiersin.orgfrontiersin.orgnih.gov Engineering these enzymes to be resistant to feedback inhibition is a crucial step in increasing the carbon flux into the shikimate pathway. frontiersin.orgnih.gov

GeneEncoded Enzyme/ProteinEngineering StrategyDesired Outcome
tktATransketolaseOverexpressionIncreased erythrose-4-phosphate (E4P) supply frontiersin.orgnih.gov
ppsAPhosphoenolpyruvate (PEP) SynthaseOverexpressionIncreased PEP supply by recycling pyruvate nih.govresearchgate.net
aroG, aroF, aroHDAHP Synthase IsoenzymesIntroduction of feedback-resistant mutationsAlleviation of feedback inhibition by aromatic amino acids frontiersin.orgnih.gov

Genetic Manipulation of Tryptophan Biosynthesis Pathways

Beyond increasing the supply of precursors, direct manipulation of the tryptophan biosynthesis pathway is essential for maximizing production. This involves addressing rate-limiting steps, preventing the diversion of intermediates to other pathways, and managing the transport of the final product.

Overexpression of Rate-Limiting Enzymes

The tryptophan operon (trpEDCBA) encodes the enzymes responsible for converting chorismate to tryptophan. preprints.orgresearchgate.net Overexpression of this entire operon, or specific rate-limiting enzymes within it, is a common strategy to pull the metabolic flux towards tryptophan. preprints.orgmdpi.commdpi.com For instance, anthranilate synthase, encoded by trpE and trpD, catalyzes the first committed step of the tryptophan-specific branch and is a key regulatory point. frontiersin.org

Another critical precursor for the final step of tryptophan synthesis is serine. preprints.orgscienceopen.com The enzyme 3-phosphoglycerate (B1209933) dehydrogenase, encoded by serA, is a rate-limiting step in serine biosynthesis. mdpi.com Overexpression of a feedback-resistant variant of serA has been shown to enhance the supply of serine and consequently increase tryptophan production. mdpi.comnih.gov

Gene(s)Encoded Enzyme/ProteinEngineering StrategyDesired Outcome
trpEDCBATryptophan operon enzymesOverexpressionIncreased conversion of chorismate to tryptophan preprints.orgmdpi.com
serA3-Phosphoglycerate DehydrogenaseOverexpression of feedback-resistant mutantEnhanced L-serine supply mdpi.comnih.gov

Blocking Competitive and Degradative Pathways

Chorismate is a critical branch point in aromatic amino acid biosynthesis, serving as a precursor for tryptophan, phenylalanine, and tyrosine. nih.gov To channel more chorismate towards tryptophan, the competing pathways leading to phenylalanine and tyrosine are often blocked. mdpi.comnih.govmdpi.com This is typically achieved by knocking out the genes pheA and tyrA, which encode key enzymes in the phenylalanine and tyrosine branches, respectively. mdpi.comnih.gov While this creates auxotrophic strains that require supplementation with phenylalanine and tyrosine for growth, it effectively increases the carbon flow towards tryptophan. mdpi.comnih.gov

Additionally, tryptophan itself can be degraded by the enzyme tryptophanase, encoded by the tnaA gene. frontiersin.org Deleting tnaA prevents the breakdown of the product, thereby increasing its net accumulation. nih.gov Another important consideration is the reduction of acetate (B1210297) formation, a common byproduct of fermentation that can inhibit cell growth and productivity. preprints.org Deleting genes involved in acetate production, such as pta and ackA, can lead to improved tryptophan yields. preprints.org

GeneEncoded Enzyme/ProteinEngineering StrategyDesired Outcome
pheAChorismate mutase-prephenate dehydrataseKnockout/DeletionBlockage of phenylalanine biosynthesis branch mdpi.comnih.gov
tyrAChorismate mutase-prephenate dehydrogenaseKnockout/DeletionBlockage of tyrosine biosynthesis branch mdpi.comnih.gov
tnaATryptophanaseKnockout/DeletionPrevention of tryptophan degradation frontiersin.orgnih.gov
pta-ackAPhosphate (B84403) acetyltransferase-acetate kinaseKnockout/DeletionReduction of acetate byproduct formation preprints.org

Modification of Transporter Systems

The accumulation of tryptophan inside the cell can lead to feedback inhibition of biosynthetic enzymes and cellular toxicity. preprints.orgnih.gov Therefore, engineering the cellular transport systems to efficiently export tryptophan out of the cell is a crucial strategy. researchgate.netoup.com The E. coli genome contains several genes encoding amino acid transporters.

The gene yddG encodes an inner membrane protein that functions as an aromatic amino acid exporter. nih.govresearchgate.net Overexpression of yddG has been shown to increase the extracellular concentration of tryptophan. nih.govmdpi.commdpi.com Conversely, genes responsible for the re-uptake of tryptophan into the cell are often deleted. The tryptophan-specific transporter TnaB and the general aromatic amino acid permease AroP are involved in importing tryptophan. mdpi.comnih.gov Knocking out the corresponding genes, tnaB and aroP, can prevent the re-entry of exported tryptophan, thereby reducing intracellular feedback inhibition and increasing the net extracellular yield. mdpi.comnih.govmdpi.com

GeneEncoded Enzyme/ProteinEngineering StrategyDesired Outcome
yddGAromatic amino acid exporterOverexpressionEnhanced export of tryptophan from the cell nih.govmdpi.commdpi.com
tnaBTryptophan-specific permeaseKnockout/DeletionPrevention of tryptophan re-uptake mdpi.comnih.govmdpi.com
aroPGeneral aromatic amino acid permeaseKnockout/DeletionPrevention of aromatic amino acid re-uptake mdpi.comnih.gov

Biosynthetic Incorporation of Aminotryptophan Analogues

The introduction of non-canonical amino acids (ncAAs), such as 6-aminotryptophan (B12107596), into proteins offers a powerful tool for protein engineering and studying protein structure and function. jove.combitesizebio.com This process, known as biosynthetic incorporation, allows for the precise placement of amino acid analogues with unique chemical properties into a polypeptide chain. nih.govbasicmedicalkey.com This section will delve into the specific methods used to achieve this, as well as the broader synthetic biology approaches that facilitate the integration of these non-natural building blocks.

Site-Specific Incorporation Methodologies

Site-specific incorporation enables the introduction of a non-canonical amino acid at a predetermined position within a protein's sequence. nih.govnih.gov This is typically achieved through the use of an orthogonal translation system, which functions independently of the host cell's own translational machinery. bitesizebio.comgoogle.com

A key strategy for site-specific incorporation is stop codon suppression . jove.combitesizebio.com This method involves repurposing a stop codon, most commonly the amber stop codon (UAG), to encode for the non-canonical amino acid. bitesizebio.com To accomplish this, several components are required:

An orthogonal tRNA-aminoacyl-tRNA synthetase (aaRS) pair: This pair is engineered to be mutually specific, meaning the aaRS only charges its cognate tRNA with the desired non-canonical amino acid, and the tRNA is not recognized by any of the host cell's endogenous aaRSs. google.com For instance, a designed yeast phenylalanyl-tRNA synthetase (yPheRS) has been used to incorporate tryptophan analogues. nih.gov

A modified gene: The gene encoding the target protein is mutated to include the amber stop codon at the desired site of incorporation. jove.com

A supply of the non-canonical amino acid: The host organism is typically grown in a medium supplemented with the aminotryptophan analogue.

When the ribosome encounters the amber stop codon during translation, the orthogonal tRNA, charged with the aminotryptophan analogue, recognizes the codon and inserts the non-canonical amino acid into the growing polypeptide chain, allowing translation to continue rather than terminate. google.com This technique has been successfully used to incorporate various tryptophan analogues, including 6-chlorotryptophan and 6-bromotryptophan, with high fidelity. nih.gov

Another approach is residue-specific incorporation , which involves the global replacement of a specific canonical amino acid with its analogue throughout the entire proteome of an organism. jove.comnih.gov This is often achieved using auxotrophic host strains that are unable to synthesize a particular natural amino acid. caltech.edu By depleting the natural amino acid from the growth medium and supplementing it with the desired analogue, the cellular machinery is compelled to incorporate the analogue in its place. bitesizebio.com This method has been used for the incorporation of various tryptophan analogues, including 4-aminotryptophan and 5-aminotryptophan. jove.combasicmedicalkey.com

Method Description Key Components Example Application
Stop Codon Suppression Reassigns a stop codon (e.g., UAG) to encode a non-canonical amino acid. jove.combitesizebio.comOrthogonal tRNA-aaRS pair, modified target gene, ncAA supplementation. google.comSite-specific incorporation of 6-chlorotryptophan. nih.gov
Residue-Specific Incorporation Globally replaces a canonical amino acid with an analogue throughout the proteome. jove.comnih.govAuxotrophic host strain, ncAA-supplemented and canonical amino acid-depleted media. caltech.eduGlobal replacement of tryptophan with 4-aminotryptophan. jove.com

Synthetic Biology Approaches for Non-canonical Amino Acid Integration

Synthetic biology provides a powerful framework for engineering biological systems with novel functions, including the efficient incorporation of non-canonical amino acids like this compound. frontiersin.orgspringernature.comresearchgate.net These approaches aim to expand the genetic code and create "cellular factories" capable of producing proteins with tailored properties. springernature.com

One of the primary goals of synthetic biology in this context is the development of robust and efficient orthogonal translation systems . springernature.comnih.gov This involves engineering not only the tRNA and aaRS but also other components of the translational machinery, such as elongation factors and ribosomes, to improve the efficiency and fidelity of non-canonical amino acid incorporation. frontiersin.org For example, engineered elongation factor Tu (EF-Tu) has been shown to enhance the production yield of proteins containing non-canonical amino acids. nih.gov

Genomically recoded organisms represent a significant advancement in this field. nih.gov In these organisms, all instances of a specific codon, such as the UAG stop codon, are replaced with an alternative codon. This frees up the original codon to be exclusively reassigned to a non-canonical amino acid, thereby increasing the efficiency and fidelity of its incorporation. nih.gov

Furthermore, synthetic biology enables the creation of novel biosynthetic pathways for the production of non-canonical amino acids within the host cell itself. This eliminates the need to supplement the growth medium with expensive and sometimes toxic analogues. Metabolic engineering strategies can be employed to divert cellular metabolites towards the synthesis of the desired aminotryptophan analogue.

Cell-free protein synthesis (CFPS) systems offer a flexible and open platform for incorporating non-canonical amino acids. frontiersin.orgresearchgate.net In a cell-free system, the translational machinery is extracted from the cell, allowing for direct manipulation of the reaction components. frontiersin.org This approach facilitates the incorporation of a wide range of non-canonical amino acids, including those that may be toxic to living cells or have poor cell uptake. frontiersin.org

Approach Description Key Innovations Advantages
Orthogonal System Engineering Optimizing the entire translational machinery for ncAA incorporation. springernature.comnih.govEngineered aaRS, tRNA, elongation factors, and ribosomes. frontiersin.orgIncreased efficiency and fidelity of incorporation.
Genomically Recoded Organisms Replacing all instances of a specific codon to free it up for ncAA assignment. nih.govCodon reassignment at a genomic scale.Eliminates competition with release factors, improving incorporation efficiency.
In Vivo Biosynthesis Engineering metabolic pathways to produce the ncAA within the host cell. scienceopen.comnih.govHeterologous gene expression, pathway optimization.Cost-effective and sustainable production.
Cell-Free Protein Synthesis Utilizing extracted translational machinery for in vitro protein synthesis. frontiersin.orgresearchgate.netDirect manipulation of reaction components. frontiersin.orgHigh flexibility, incorporation of toxic ncAAs.

Advanced Analytical Methodologies for 6 Aminotryptophan Characterization

Chromatographic Techniques for Amino Acid Analysis

Chromatography is the cornerstone of analyzing amino acids and their analogs. The primary goal is to achieve baseline separation of the target analyte, 6-aminotryptophan (B12107596), from other structurally similar compounds present in the sample.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a widely employed technique for the separation of this compound. In RP-HPLC, a nonpolar stationary phase (commonly a C18 silica-based column) is used with a polar mobile phase. The separation of this compound from tryptophan and other analogs is based on subtle differences in their hydrophobicity.

The presence of the additional amino group at the C6 position of the indole (B1671886) ring makes this compound more polar than tryptophan. Consequently, this compound typically elutes earlier than tryptophan under standard RP-HPLC conditions. The mobile phase often consists of an aqueous component (e.g., water with an ion-pairing agent like trifluoroacetic acid or a pH modifier like formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is commonly used to achieve optimal separation and efficient elution of all compounds of interest.

Table 1: Representative RP-HPLC Separation Parameters for Tryptophan Analogs
CompoundTypical Retention Time (min)Elution OrderRationale for Separation
This compound 8.51stIncreased polarity due to C6-amino group leads to weaker interaction with the C18 stationary phase.
Tryptophan10.22ndStandard hydrophobicity for the parent amino acid.
Note: Retention times are illustrative and dependent on specific conditions (column, flow rate, gradient profile).

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically <2 µm), which allows for operation at higher pressures. This results in dramatically improved resolution, higher peak capacity, and significantly shorter analysis times.

When coupled with mass spectrometry (UPLC-MS), this technique becomes exceptionally powerful for this compound analysis. The high-resolution separation provided by UPLC reduces ion suppression effects and allows for the clear distinction of isomers, while the mass spectrometer provides highly sensitive and specific detection. This combination is ideal for metabolomics studies or for quantifying low-abundance this compound incorporated into proteins. The speed of UPLC is particularly advantageous for high-throughput screening applications.

While this compound possesses native fluorescence, its detection sensitivity can be dramatically improved through chemical derivatization, especially when using HPLC with fluorescence detection (FLD) or for enhancing ionization efficiency in mass spectrometry. Derivatization involves reacting the amino acid with a tagging reagent to yield a product with superior analytical properties.

A prominent reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). AQC reacts rapidly and efficiently with both primary and secondary amines. In the case of this compound, AQC will react with both the alpha-amino group of the amino acid backbone and the primary amino group at the C6 position of the indole ring. This reaction yields a stable, highly fluorescent derivative that can be detected at picomole levels. The resulting AQC-derivatized this compound is also more readily ionized in ESI-MS, further boosting detection sensitivity.

Table 2: Comparison of Detection Methods for this compound
MethodPrincipleTypical Limit of Detection (LOD)Advantage
Native FluorescenceExcitation of the indole ring.Low nanomolar (nmol)No sample preparation required.
AQC Derivatization + FLD Tagging with a fluorescent label.Mid-to-low picomolar (pmol)~100-fold or greater increase in sensitivity; stable derivative.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of this compound. It provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Electrospray Ionization (ESI) is a soft ionization technique that transfers molecules from the liquid phase (from HPLC/UPLC) to the gas phase as charged ions with minimal fragmentation. For this compound, ESI typically generates a protonated molecular ion, [M+H]+, with an m/z of 220.11.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the [M+H]+ ion of this compound is selectively isolated in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process generates a unique fragmentation pattern that serves as a structural fingerprint. For quantification, a specific fragmentation event, known as a selected reaction monitoring (SRM) transition, is monitored. This provides exceptional selectivity, filtering out noise from co-eluting matrix components.

Table 3: Key ESI-MS/MS Transitions for this compound
Ion Typem/z ValueDescription
Parent Ion [M+H]+220.11Protonated this compound.
Major Fragment Ion203.08Loss of ammonia (B1221849) (NH3) from the alpha-amino group.
Major Fragment Ion174.09Loss of the carboxyl group (formic acid, HCOOH) and ammonia (NH3).
Characteristic Fragment Ion146.07Represents the 6-aminoindolemethylene cation, a key structural identifier.

While tandem MS is excellent for quantification, High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a compound. Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure m/z values with extremely high accuracy (mass error < 5 ppm).

This precision allows for the calculation of a molecule's elemental formula, providing definitive proof of its identity. For this compound (C₁₁H₁₃N₃O₂), the theoretical exact mass of its protonated ion [C₁₁H₁₄N₃O₂]+ is 220.10895. An experimental HRMS measurement that matches this value to within a few parts per million provides unambiguous confirmation that the detected compound is indeed this compound, effectively distinguishing it from any potential isobaric interferents (compounds with the same nominal mass but a different elemental formula).

Table 4: HRMS Data for this compound Verification
ParameterValue
Elemental FormulaC₁₁H₁₃N₃O₂
Adduct[M+H]+
Theoretical Exact Mass220.10895
Example Experimental Mass220.10881
Mass Error (ppm)-0.64 ppm
Note: A mass error of less than 5 ppm is considered excellent confirmation of elemental composition.

Sample Preparation and Pretreatment Protocols for Aminotryptophan Analysis

The accurate quantification of this compound, a modified amino acid, from complex biological matrices is critically dependent on meticulous sample preparation and pretreatment. These initial steps are designed to isolate the target analyte from interfering substances, such as proteins, lipids, and salts, and to liberate it from its bound state within proteins. The choice of protocol is dictated by the sample type—be it biological fluids like serum and plasma, tissue homogenates, or cell cultures—and the requirements of the subsequent analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com The primary goals of sample preparation are to remove macromolecular contaminants that can interfere with analysis and to release covalently bound amino acids through hydrolysis. creative-proteomics.comstir.ac.uk

Protein Removal Strategies

Before the analysis of free amino acids or the hydrolysis step, proteins in the sample must be removed as they can interfere with the analytical process. usp.org Several strategies are employed to efficiently precipitate or filter out proteins from the biological matrix.

Common methods for protein removal include acid precipitation and ultrafiltration. In acid precipitation, strong acids like trichloroacetic acid (TCA) or perchloric acid (PCA) are added to the sample, causing proteins to denature and precipitate out of the solution. creative-proteomics.com The sample is then centrifuged, and the protein-free supernatant containing the amino acids is collected for analysis. creative-proteomics.com Another widely used method is solvent precipitation, where an organic solvent such as acetonitrile is added to the sample, leading to protein precipitation. This is a common first step in the extraction of tryptophan metabolites from plasma. Ultrafiltration offers a non-denaturing alternative, using membranes with specific molecular weight cut-offs (e.g., 3 kDa) to separate high-molecular-weight proteins from smaller molecules like amino acids. creative-proteomics.com This technique is particularly suitable for analyses that are sensitive to residual salts or acids. creative-proteomics.com

Table 1: Comparison of Common Protein Removal Strategies

Method Principle Typical Reagents/Apparatus Advantages Considerations
Acid Precipitation Denaturation and precipitation of proteins by altering pH. 10% Trichloroacetic Acid (TCA) or 6% Perchloric Acid (PCA). creative-proteomics.com Effective and simple for many sample types. Introduces strong acids that may need to be removed or neutralized prior to some analyses.
Solvent Precipitation Precipitation of proteins by reducing their solubility with an organic solvent. Acetonitrile, Methanol. Simple, fast, and compatible with reversed-phase chromatography. May not be as effective for all proteins; solvent choice is critical.

| Ultrafiltration | Size-based separation using a semi-permeable membrane. | Centrifugal filter units with specific Molecular Weight Cut-Off (MWCO) membranes (e.g., 3 kDa). creative-proteomics.com | Removes macromolecules without adding chemical contaminants; suitable for sensitive methods like LC-MS. creative-proteomics.com | Can be more costly; potential for analyte adsorption to the membrane. |

Hydrolysis Techniques (Acid/Alkaline) for Tryptophan Release

To analyze this compound that is part of a protein's structure, the peptide bonds must be broken to release the individual amino acids. This is achieved through hydrolysis. However, the indole ring of tryptophan and its derivatives is highly susceptible to degradation, especially under standard acid hydrolysis conditions. thermofisher.combiosyn.com Therefore, specialized hydrolysis techniques are required to ensure its preservation and accurate quantification.

Acid Hydrolysis

Standard acid hydrolysis, typically performed with 6 M hydrochloric acid (HCl) at 110-116°C for 24 hours, leads to the almost complete destruction of tryptophan. waters.comwaters.comwaters.com To overcome this limitation, several modified acid hydrolysis methods have been developed to improve tryptophan recovery. These methods involve either the addition of protective agents to the HCl or the use of alternative, less destructive acids.

Protective agents, or scavengers, such as phenol (B47542), thioglycolic acid, or β-mercaptoethanol, can be added to the 6 M HCl solution. thermofisher.comresearchgate.netnih.gov These agents create a reducing environment that minimizes the oxidative degradation of the tryptophan indole ring during hydrolysis. nih.gov For instance, hydrolysis with 6 M HCl containing 0.4% β-mercaptoethanol has been shown to result in the complete recovery of tryptophan. nih.gov Another approach involves using alternative acids like 4 M methanesulfonic acid (MSA) or p-toluenesulfonic acid, which are less oxidizing than HCl and can preserve tryptophan. thermofisher.comwaters.com

Table 2: Modified Acid Hydrolysis Methods for Tryptophan Preservation

Method Reagents Typical Conditions Key Research Findings
HCl with Thiol Scavengers 6 M HCl with 0.4% β-mercaptoethanol. nih.gov 110°C for 24 hours. nih.gov Achieved complete recovery of tryptophan without byproduct interference in HPLC analysis. nih.gov
HCl with Phenol 6 M HCl with 0.5-3% phenol. waters.comresearchgate.net 110-145°C for 4-24 hours. waters.comresearchgate.net The addition of 3% phenol increased tryptophan recovery significantly compared to HCl alone. researchgate.net

| Methanesulfonic Acid (MSA) | 4 M Methanesulfonic Acid (MSA). thermofisher.comwaters.com | 115°C for 22-24 hours. | Preserves tryptophan and methionine effectively. The acid is non-volatile and requires direct addition to the sample. thermofisher.comwaters.com |

Alkaline Hydrolysis

Alkaline hydrolysis is the most widely used and reliable method for releasing tryptophan from proteins because the amino acid is stable under basic conditions. waters.comwaters.com This technique typically employs sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at elevated temperatures. waters.com While effective for tryptophan, alkaline conditions lead to the destruction of other amino acids, including serine, threonine, arginine, and cysteine, making this method unsuitable for a complete amino acid profile. waters.com

To optimize tryptophan recovery during alkaline hydrolysis, various protective measures can be taken. Performing the hydrolysis under an inert atmosphere (nitrogen or argon) minimizes oxidative losses. thermofisher.com The addition of antioxidants or protectants, such as histidine or starch, has been shown to reduce the destruction of tryptophan. cerealsgrains.org The choice of hydrolysis vessel is also important; using polypropylene (B1209903) tubes instead of borosilicate glass can improve recoveries by preventing the dissolution of silicates which can interfere with the analysis. thermofisher.com Optimization of hydrolysis time and temperature is crucial, as prolonged exposure can eventually lead to the degradation of tryptophan even under alkaline conditions. thermofisher.com For example, one study found maximum recovery of tryptophan from bovine serum albumin (BSA) after 2 hours of hydrolysis at 110°C, with recovery decreasing after this point. thermofisher.com

Table 3: Alkaline Hydrolysis Methods for Tryptophan Release

Reagent Typical Conditions Additives/Protectants Key Research Findings
Sodium Hydroxide (NaOH) 4-5 M NaOH, 110-120°C for 2-18 hours. thermofisher.comcerealsgrains.orgnih.gov Hydrolysis under inert gas (Argon/Nitrogen). thermofisher.com Using NaOH instead of barium hydroxide prevents precipitation and adsorption issues. Performing hydrolysis under argon increased the half-life for 50% recovery. thermofisher.com
Sodium Hydroxide with Histidine 5 N NaOH with histidine. cerealsgrains.org Starch can also be added as a protectant. cerealsgrains.org The combination of histidine and starch was shown to significantly reduce or prevent the destruction of tryptophan during hydrolysis of cereal products. cerealsgrains.org

| Potassium Hydroxide (KOH) | 4 M KOH. | Not specified. | KOH is a common alternative to NaOH for alkaline hydrolysis. waters.com |

Spectroscopic Characterization and Complexation Studies of 6 Aminotryptophan

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. utdallas.edulibretexts.org In amino acids like 6-aminotryptophan (B12107596), characteristic absorption bands reveal the presence of key structural features. The covalent bonds within a molecule are not static; they undergo various vibrational motions, including stretching and bending, which absorb infrared radiation at specific frequencies. libretexts.org

For tryptophan and its analogs, IR spectroscopy can identify vibrations associated with the amino group (-NH2), the carboxylic acid group (-COOH), and the indole (B1671886) ring. The N-H stretching vibrations of the primary amine group typically appear in the region of 3100-3500 cm⁻¹. utdallas.edu The carboxylic acid group is characterized by a broad O-H stretching band from 2800 to 3500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹. utdallas.edu The indole ring exhibits characteristic C-H and N-H stretching and bending vibrations.

A generalized table of expected IR absorption bands for this compound is presented below, based on characteristic frequencies for its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (-NH₂)N-H Stretch3100 - 3500Strong, somewhat broad
Carboxylic Acid (-COOH)O-H Stretch2800 - 3500Very strong, broad
Carboxylic Acid (-COOH)C=O Stretch~1710Strong, sharp
Indole RingN-H Stretch~3400Medium
Aromatic RingC-H Stretch>3000Variable
Aromatic RingC=C Bending1450 - 1600Medium to weak

This table is a generalized representation. Actual spectral data may vary based on experimental conditions.

Studies on similar molecules, like L-glutamic acid 5-amide, have utilized a combination of experimental IR and Raman spectroscopy with theoretical calculations (Hartree-Fock) to assign vibrational modes. rasayanjournal.co.in For instance, the NH₂ scissoring vibration is typically found around 1600 ± 50 cm⁻¹. rasayanjournal.co.in Torsional modes for tryptophan have been studied using terahertz time-domain spectroscopy, revealing low-frequency vibrations associated with the side chain and the indole ring. nih.govnih.gov Such detailed analyses, when applied to this compound, can provide a comprehensive picture of its vibrational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. uzh.ch It provides information on the connectivity and chemical environment of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For an amino acid like this compound, the ¹H NMR spectrum would display distinct signals for each unique proton. The aromatic protons on the indole ring would appear in the downfield region (typically 6.5-8.0 ppm). The α-proton (the proton on the carbon adjacent to the amino and carboxyl groups) and the β-protons (on the carbon attached to the indole ring) would have characteristic chemical shifts. The protons of the amino and carboxyl groups are also observable, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The introduction of a fluorine atom, as in 6-fluorotryptophan, allows for ¹⁹F NMR studies, which are highly sensitive to the local environment and can detect ligand-induced conformational changes in proteins. nih.govresearchgate.net This suggests that NMR studies of this compound would be similarly informative.

A predicted ¹H NMR data table for this compound is outlined below, based on the known spectra of related tryptophan derivatives.

Proton TypePredicted Chemical Shift (δ) in ppm (relative to TMS)Multiplicity
Indole N-H>10.0Singlet (broad)
Aromatic C-H6.5 - 7.5Doublets, Triplets
α-CH~4.0Triplet
β-CH₂~3.3Doublet of doublets
α-NH₂Variable (often broad)Singlet
Indole C6-NH₂Variable (often broad)Singlet

This table provides predicted values. Actual chemical shifts depend on the solvent and experimental conditions.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic α- and β-carbons.

Electronic Absorption and UV-Vis Spectroscopy of Aminotryptophan and its Complexes

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. wikipedia.orgedinst.com Aromatic amino acids like tryptophan are primary chromophores in proteins, with a characteristic absorption maximum around 280 nm due to the indole ring. nih.govuomustansiriyah.edu.iq

The introduction of an amino group onto the indole ring, as in this compound, is expected to significantly alter its electronic properties. The amino group acts as an electron-donating group, which can lead to a red-shift (a shift to longer wavelengths) in the absorption maximum. This phenomenon has been observed in other aminotryptophan analogs. For example, the incorporation of 4-aminotryptophan into a protein resulted in a "golden" fluorescent protein with a strongly red-shifted emission maximum. semanticscholar.org This suggests that the amino group extends the π-conjugated system of the indole ring, lowering the energy required for electronic transitions.

While specific UV-Vis spectra for this compound are not detailed in the search results, studies on related compounds provide valuable context. The absorption spectra of various tryptophan analogs are sensitive to their environment, such as pH. jove.com The complexation of tryptophan with metal ions also influences its UV-Vis spectrum. For instance, the interaction of L-tryptophan with metal derivatives of tetrakis(4-sulfonatophenyl)porphyrin causes bathochromic (red) shifts in the porphyrin's characteristic B-band. mdpi.com

The expected UV-Vis absorption data for this compound compared to tryptophan is summarized below.

CompoundKey ChromophoreExpected λmax (nm)Molar Extinction Coefficient (ε)
L-TryptophanIndole Ring~280~5600 M⁻¹cm⁻¹ nih.gov
This compound6-Aminoindole (B160974) Ring>280 (Red-shifted)Expected to be altered

This table is based on general principles and data from related compounds. Actual values may differ.

The study of aminotryptophan-containing proteins has shown that these non-canonical amino acids can serve as useful spectroscopic probes, providing new spectral windows for analysis. tum.de

Metal Complexation Studies with Aminotryptophan Analogues

Amino acids are effective chelating agents for metal ions, typically coordinating through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group to form a stable five-membered ring. wikipedia.org The side chains of amino acids can also participate in coordination, leading to diverse structural possibilities. wikipedia.org

Coordination Modes and Geometries in Metal-Aminotryptophan Complexes

In metal complexes with tryptophan and its analogues, the primary coordination mode involves the bidentate chelation of the amino and carboxylate groups. wikipedia.orgbiointerfaceresearch.com This (N, O) donor set is common for many amino acid complexes. biointerfaceresearch.com The resulting complexes can adopt various geometries depending on the metal ion and its preferred coordination number.

For example, studies on tryptophan complexes with various transition metals have revealed different geometries:

[Zn(Trp)₂(H₂O)₂]: Octahedral geometry with a coordination number of 6 for Zn²⁺. biointerfaceresearch.com

[Cu(Trp)₂H₂O]: A coordination number of 5 for Cu²⁺. biointerfaceresearch.com

Co(II), Ni(II), Zn(II) tryptophan complexes: Octahedral structures. researchgate.net

Cu(II) tryptophan complex: Square pyramidal structure. researchgate.net

The indole ring of tryptophan, including this compound, can also participate in coordination, although this is less common than the primary amino-carboxylate chelation. The additional amino group on the indole ring of this compound provides another potential coordination site, which could lead to the formation of polynuclear or more complex structures.

The coordination geometries of metal complexes with aminotryptophan analogues are summarized in the following table.

Metal IonLigandFormulaCoordination Geometry
Zn(II)Tryptophan[Zn(Trp)₂(H₂O)₂]Octahedral biointerfaceresearch.com
Cu(II)Tryptophan[Cu(Trp)₂H₂O]Five-coordinate biointerfaceresearch.com
Co(II)Tryptophan[Co(Trp)₂(H₂O)₂]Octahedral researchgate.net
Ni(II)Tryptophan[Ni(Trp)₂(H₂O)₂]Octahedral researchgate.net
Pd(II)Tryptophan[Pd(dien)(Trp)]⁺Square Planar (N,N coordination) nih.gov

This table is based on studies with tryptophan, as direct structural data for this compound complexes is limited.

Non-Covalent Interactions in Aminotryptophan Metal Complexes

Beyond the direct coordination bonds, non-covalent interactions play a crucial role in stabilizing the three-dimensional structures of metal-amino acid complexes. wikipedia.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgbasicmedicalkey.com

The aromatic indole ring of tryptophan and its derivatives is capable of engaging in several types of non-covalent interactions:

π-π Stacking: The indole ring can stack with other aromatic systems, including other indole rings or the aromatic ligands of a metal complex. This was observed in palladium complexes where stacking occurred between the tryptophan residue and a metalated nucleobase. nih.gov

Cation-π Interactions: The electron-rich indole ring can interact favorably with cations.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

The presence of the additional amino group in this compound would enhance its capacity for hydrogen bonding, potentially leading to more complex and stable supramolecular assemblies in the solid state. These non-covalent interactions are fundamental to the structure and function of proteins and provide a model for understanding molecular recognition in biological systems. wikipedia.orgbasicmedicalkey.com

Chemical Biology Applications and Biological Roles of 6 Aminotryptophan Analogues

Role in Protein Structure and Function Research

The incorporation of unnatural amino acids, including tryptophan analogues, is a powerful technique in protein research. These analogues often serve as probes to investigate protein structure, dynamics, and interactions. While analogues like 4-aminotryptophan and 5-aminotryptophan have been successfully incorporated into proteins to create novel fluorescent sensors, specific research detailing the extensive use of 6-aminotryptophan (B12107596) for these purposes is not widely documented. tum.de The primary application of such amino-substituted tryptophans is typically as fluorescent or spectroscopic probes, leveraging their unique photophysical properties which differ from native tryptophan. nih.gov

The role of native L-tryptophan as a membrane anchor is well-established. Its indole (B1671886) side chain has a unique amphipathic nature, allowing it to position favorably at the lipid-water interface of cell membranes. mdpi.comnih.gov This positioning helps to anchor transmembrane helices and stabilize the protein's structure within the bilayer. researchgate.netnih.gov

There is a lack of specific research literature detailing the use of this compound for studying the anchoring of membrane proteins. The introduction of a hydrophilic amino group at the 6-position of the indole ring would alter its polarity and hydrogen-bonding capabilities. This modification would likely change the precise positioning and anchoring strength of the side chain at the membrane interface compared to unsubstituted tryptophan, but specific thermodynamic and structural data for this analogue are not available.

Table 1: Factors Influencing Membrane Anchoring by Aromatic Residues

Feature Role in Membrane Anchoring Relevance to this compound (Hypothetical)
Indole Ring Provides a large, hydrophobic surface area that partitions into the nonpolar lipid core. The fundamental indole structure remains, providing a basis for membrane interaction.
Amphipathicity Allows positioning at the polar/nonpolar interface of the membrane. The added amino group would increase the polarity of the side chain, potentially shifting its preferred location more towards the aqueous phase or lipid headgroups.
Hydrogen Bonding The indole N-H group can form H-bonds with lipid carbonyls or water. nih.gov The additional -NH2 group provides more hydrogen bond donors, potentially strengthening interactions with polar lipid headgroups.
Cation-π Interactions Can interact with positively charged choline (B1196258) groups on lipid headgroups. The electron-donating nature of the amino group could enhance this interaction.

Noncovalent interactions involving the aromatic side chain of tryptophan are crucial for protein structure and ligand binding. researchgate.netnih.gov These interactions include π-π stacking with other aromatic rings and cation-π interactions with positively charged groups. nih.govnih.gov

Specific experimental data on how the 6-amino substitution on tryptophan modulates these interactions is scarce. However, based on fundamental chemical principles, the introduction of an electron-donating amino group onto the indole ring would be expected to increase the electron density of the π-system. This change would theoretically strengthen cation-π interactions, as the ring becomes more attractive to cations. researchgate.net The effect on π-π stacking is more complex and would depend on the electronic nature of the stacking partner. nih.gov The primary research application for analogues with modified electronic properties is often to systematically probe the nature of these very interactions in protein binding sites. researchgate.netnih.gov

Precursor for Biochemical Compounds in Research Models

The major metabolic fates of L-tryptophan are protein synthesis and catabolism through the kynurenine (B1673888) pathway, with a smaller fraction being converted to serotonin (B10506) and melatonin (B1676174). nih.govwikipedia.org These pathways rely on highly specific enzymes, such as tryptophan 2,3-dioxygenase (TDO) for the kynurenine pathway and tryptophan hydroxylase (TPH) for the serotonin pathway. nih.govfrontiersin.org These enzymes have evolved to recognize the specific structure of L-tryptophan. Significant modifications to the indole ring, such as the addition of an amino group at the 6-position, would likely make this compound a poor substrate, if it is a substrate at all. Consequently, its use as a precursor to study these pathways is not documented.

Serotonin synthesis begins with the rate-limiting hydroxylation of L-tryptophan at the 5-position by the enzyme tryptophan hydroxylase (TPH). nih.govnih.gov The resulting product is 5-hydroxytryptophan (B29612). There is no evidence to suggest that this compound can be utilized by TPH to generate a serotonin analogue. The presence of a substituent at the 6-position could sterically or electronically inhibit the enzyme from acting at the adjacent 5-position. Therefore, this compound is not used as a precursor in research models of serotonin synthesis. youtube.com

Over 95% of L-tryptophan catabolism occurs via the kynurenine pathway, which is initiated by the enzymes TDO or indoleamine 2,3-dioxygenase (IDO). nih.govwikipedia.org These enzymes catalyze the oxidative cleavage of the pyrrole (B145914) ring of the indole nucleus. researchgate.net The substrate specificity of these initial enzymes is critical. Scientific literature does not support the metabolism of this compound through the kynurenine pathway, and it is not used to investigate the pathway's metabolites. nih.gov

Niacin (Vitamin B3) and melatonin are downstream products of the kynurenine and serotonin pathways, respectively. nih.govyoutube.com

Niacin is synthesized from quinolinic acid, an intermediate of the kynurenine pathway. wikipedia.org

Melatonin is synthesized from serotonin in the pineal gland and other tissues. nih.gov

Since this compound is not a known substrate for the initial enzymes of either the kynurenine or serotonin pathways, it cannot serve as a precursor for the synthesis of niacin or melatonin in research models. youtube.commdpi.com

Table 2: Key Enzymes in Tryptophan Metabolic Pathways

Pathway Initiating Enzyme(s) Natural Substrate Likelihood of this compound as a Substrate
Serotonin/Melatonin Tryptophan Hydroxylase (TPH) L-Tryptophan Very Low: Requires hydroxylation at C5, adjacent to the C6 substitution.
Kynurenine/Niacin Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) L-Tryptophan Very Low: Requires oxidative cleavage of the indole ring; enzyme specificity is high.

Development of Bioactive Tryptophan Derivatives for Research Tool Development

The development of bioactive tryptophan derivatives has become a significant area of research for creating specialized tools to investigate complex biological processes. By modifying the structure of tryptophan, scientists can design molecules with specific properties to probe, inhibit, or modulate cellular functions. Among these, this compound and its analogues hold promise for a variety of applications in chemical biology.

Design of Enzyme Inhibitors and Modulators

The design of enzyme inhibitors is a cornerstone of drug discovery and chemical biology. Tryptophan derivatives have been explored as scaffolds for creating potent and selective enzyme inhibitors. While specific research on this compound as an enzyme inhibitor is not extensively documented, studies on other tryptophan-based compounds provide a framework for its potential applications. For instance, a series of tryptophan-based selective nanomolar butyrylcholinesterase (BChE) inhibitors have been designed and synthesized. nih.gov The optimization of these compounds for potency and selectivity highlights the potential for modifying the tryptophan structure to target specific enzyme active sites. The crystal structure of one such inhibitor in complex with BChE revealed the molecular basis for its low nanomolar inhibition, providing insights for the rational design of future inhibitors. nih.gov The introduction of an amino group at the 6-position of the indole ring in this compound could be leveraged to create novel interactions within an enzyme's active site, potentially leading to the development of new classes of enzyme modulators. The design of such inhibitors often involves creating molecules that mimic the transition state of an enzymatic reaction or that bind tightly to the active site, blocking substrate access.

Antimicrobial Activity Research of Derivatives

The increasing prevalence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Tryptophan-rich antimicrobial peptides (AMPs) have emerged as a promising class of compounds with broad-spectrum activity. nih.govnih.gov The indole side chain of tryptophan plays a crucial role in the interaction of these peptides with bacterial membranes, leading to membrane disruption and cell death. nih.gov

While direct studies on peptides containing this compound are limited, the introduction of an amino group on the indole ring could enhance the peptide's interaction with the negatively charged bacterial membrane through increased electrostatic interactions. This modification could potentially lead to AMPs with improved potency and selectivity.

Peptide/Compound Target Organism Minimum Inhibitory Concentration (MIC) Reference
Triplet-tryptophan-pivot peptide S5 Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa Geometric Mean (GM) = 2.24 µM nih.gov
Triplet-tryptophan-pivot peptide S7 Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa Geometric Mean (GM) = 3.17 µM nih.gov
dCATH(1–16) Gram-positive and Gram-negative bacteria 1 to 8 µM frontiersin.org
dCATH(5–20) Gram-positive and Gram-negative bacteria 1 to 8 µM frontiersin.org

Antiviral and Larvicidal Activity Studies of Analogues

In addition to their antimicrobial properties, tryptophan derivatives have been investigated for their potential as antiviral and larvicidal agents. A study focused on the design and synthesis of novel tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine (B178648) moieties demonstrated their potential in agricultural applications. nih.gov Several of these compounds exhibited moderate to good antiviral activities against the tobacco mosaic virus (TMV). nih.gov

Furthermore, some of these tryptophan derivatives displayed larvicidal activities against various agricultural pests, including Tetranychus cinnabarinus, Plutella xylostella, and Culex pipiens pallens. nih.gov The development of such compounds is crucial for managing crop diseases and controlling insect vectors. The indole moiety is a common scaffold in bioactive compounds, and modifications to this structure, such as the addition of an amino group in this compound, could lead to the discovery of new compounds with enhanced antiviral and larvicidal properties. nih.govnih.gov Research on indole-based compounds has shown their potential to cause high mortality in nematodes, suggesting a broader application for such derivatives in pest control. nih.gov

Studies on Amino Acid Homeostasis and Metabolism in Biological Systems

Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It serves as a precursor for the synthesis of proteins, as well as several important bioactive molecules, including the neurotransmitter serotonin and the vitamin niacin. frontiersin.orgnih.gov The metabolic pathways of tryptophan are complex and tightly regulated to maintain homeostasis.

The majority of dietary tryptophan is metabolized through the kynurenine pathway, which plays a crucial role in immune regulation. nih.govnih.gov The remaining tryptophan is used for protein synthesis and the production of serotonin and other indole derivatives by the gut microbiota. nih.gov The balance between these pathways is critical for maintaining health, and dysregulation of tryptophan metabolism has been implicated in various diseases. mdpi.com

Exploration of Tryptophan Analogues as Probes in Biochemical Systems

Tryptophan's intrinsic fluorescence makes it a valuable natural probe for studying protein structure and dynamics. atlantis-press.comresearchgate.net However, the development of tryptophan analogues with altered spectroscopic properties offers the potential for more sophisticated biochemical and cell-based assays. The introduction of a substituent on the indole ring can shift the absorption and emission wavelengths, providing a means to selectively excite and detect the analogue in the presence of native tryptophan residues.

A notable example is 6-nitro-L-tryptophan, which has been successfully used as a spectroscopic probe to study the binding of ligands to trp aporepressor and human serum albumin. nih.gov The nitro group at the 6-position shifts the absorption spectrum into the visible range, allowing for detection without interference from the absorbance of the protein itself. nih.gov The binding of 6-nitro-L-tryptophan to these proteins induces significant changes in its visible absorption and circular dichroism spectra, providing quantitative information about the binding affinity and stoichiometry. nih.gov

Similarly, this compound, with its amino group at the 6-position, would be expected to exhibit distinct spectroscopic properties compared to native tryptophan. The amino group can act as an auxochrome, potentially shifting the absorption and fluorescence spectra to longer wavelengths. This could enable its use as a fluorescent probe in Förster Resonance Energy Transfer (FRET) studies to measure distances within or between biomolecules. The unique spectroscopic signature of this compound could also be exploited to probe local environments within proteins, as the fluorescence of the indole ring is sensitive to the polarity and dynamics of its surroundings.

Tryptophan Analogue Spectroscopic Property Observation upon Binding to Protein Reference
6-nitro-L-tryptophan Visible Absorption Sharp decrease in intensity upon binding to trp aporepressor nih.gov
6-nitro-L-tryptophan Circular Dichroism Strong induced signals upon binding to trp aporepressor nih.gov
6-nitro-L-tryptophan Visible Absorption Blue shift and increase in intensity upon binding to human serum albumin nih.gov
6-nitro-L-tryptophan Circular Dichroism Strong positive maximum at 380 nm upon binding to human serum albumin nih.gov

Computational Approaches in 6 Aminotryptophan Research

Molecular Modeling of Aminotryptophan and its Interactions

Molecular modeling is a cornerstone of understanding how the introduction of 6-aminotryptophan (B12107596) alters protein structure and dynamics. Using computational techniques, researchers can build three-dimensional models of peptides and proteins where a standard tryptophan residue is replaced by its 6-amino derivative. These models are crucial for visualizing the new structural landscape and hypothesizing about functional changes.

Conformational Analysis: Ab initio quantum mechanical calculations are employed to explore the full conformational space of aminotryptophan-containing peptide fragments. conicet.gov.ar These methods map the potential energy surface by systematically rotating the key dihedral angles (φ, ψ, χ1, χ2) to identify stable conformers. conicet.gov.arnih.gov Such analysis reveals how the additional amino group on the indole (B1671886) ring influences the side chain's preferred orientation and its interaction with the peptide backbone. conicet.gov.ar

Modeling TechniquePrimary Application in this compound ResearchKey Insights Provided
Ab Initio / Quantum MechanicsCalculating the intrinsic energy landscape and preferred conformations of the this compound side chain. conicet.gov.arnih.govIdentifies stable rotamers and the energetic barriers between them, revealing the inherent flexibility and orientation preferences.
Homology ModelingCreating a 3D structural model of a protein containing this compound based on the known structure of a similar (homologous) protein.Provides a static starting structure for further analysis, such as MD simulations or docking studies.
Molecular Dynamics (MD) SimulationsSimulating the time-dependent behavior of a this compound-containing protein in a realistic environment (e.g., explicit water). plos.orgnih.govReveals effects on protein stability, folding pathways, flexibility, and interactions with solvent or other molecules. mdpi.com

Theoretical Calculations of Noncovalent Interactions in Aminotryptophan-Containing Structures

The function of a protein is dictated by a complex network of noncovalent interactions. The introduction of this compound, with its additional amino group, can significantly perturb this network. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are essential for quantifying these changes. und.eduarxiv.org

DFT allows for the precise calculation of the electronic structure of molecules, which in turn enables the characterization of noncovalent forces. mdpi.com These methods can accurately predict interaction energies and geometries, offering a level of detail that is often inaccessible through experimental means alone. und.edunih.gov Key interactions that are analyzed include:

Hydrogen Bonds: The amino group at the 6-position of the indole ring can act as a hydrogen bond donor, creating new intramolecular or intermolecular hydrogen bonds. DFT calculations can determine the strength and geometry of these new interactions.

Electrostatic and Dispersion Interactions: The amino group alters the electron distribution across the indole ring, changing its electrostatic potential and polarizability. und.edu This affects interactions with neighboring residues and ligands. DFT methods, especially those with dispersion corrections (e.g., B3LYP-D3), are crucial for accurately capturing these effects, which are fundamental to molecular recognition and binding. mdpi.comnih.gov

A study on various unnatural amino acids highlighted the efficacy of specific DFT functionals, such as ωB97XD, in accurately capturing the strong dispersion forces that govern noncovalent interactions, particularly when paired with a robust basis set like 6-311++G**. und.edu Such computational rigor is necessary to understand the subtle yet significant impact of substituting tryptophan with this compound.

Type of Noncovalent InteractionPotential Impact of this compoundRelevant Computational Method
Hydrogen BondingThe 6-amino group provides an additional H-bond donor site, potentially forming new stabilizing or destabilizing interactions within the protein or with a ligand.Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com
Cation-π InteractionsThe electron-donating nature of the amino group enhances the electron density of the indole ring, potentially strengthening interactions with cationic residues like Lysine or Arginine.DFT, Symmetry-Adapted Perturbation Theory (SAPT).
Dispersion Forces (van der Waals)Alters the polarizability and shape of the side chain, modifying packing and interactions within the hydrophobic core of a protein.Dispersion-corrected DFT (e.g., DFT-D3), Møller-Plesset perturbation theory (MP2). und.edunih.gov
Electrostatic InteractionsChanges the partial charges and dipole moment of the side chain, affecting its orientation and interaction in the protein's electrostatic field.DFT, Non-Covalent Interaction (NCI) Index analysis. mdpi.com

Prediction of Ligand-Protein Binding Mechanisms Involving Aminotryptophan Analogues

A primary motivation for using this compound is to modulate how a protein interacts with its binding partners. Computational methods are pivotal for predicting these changes in ligand-protein binding affinity and specificity. biorxiv.orgopenreview.net These predictive models can be broadly categorized into structure-based and sequence-based approaches, with a growing emphasis on machine learning. frontiersin.org

Structure-Based Methods: When a 3D structure of the target protein is available (either experimentally or through modeling), molecular docking simulations can be performed. These algorithms predict the preferred orientation (pose) and binding affinity of a ligand within the protein's binding site. By comparing the docking scores and interaction patterns for a native protein versus one containing a this compound analogue, researchers can hypothesize whether the modification enhances or diminishes binding.

Sequence-Based and Machine Learning Methods: In the absence of a reliable 3D structure, machine learning models can predict binding interactions from sequence data alone. frontiersin.org More advanced models, known as proteochemometric (PCM) models, combine descriptors for both the protein sequence and the ligand to predict binding affinity. openreview.net Deep learning architectures, such as hybrid neural networks (HNN) and those using pre-trained transformers like ProtBERT, have shown state-of-the-art performance in predicting binding affinity with high accuracy. biorxiv.orgmdpi.com These methods can be trained on large datasets of known protein-ligand interactions and then used to predict how the specific features of a this compound-containing protein might influence its binding profile. biorxiv.org

The ultimate goal of these predictive methods is to accelerate the discovery of novel therapeutics by enabling rapid in-silico screening of many potential drug candidates or peptide variants, prioritizing the most promising ones for experimental validation. openreview.netmdpi.com

Future Research Directions and Emerging Paradigms for 6 Aminotryptophan

Integration of Multi-Omics Data for Comprehensive Understanding

A systemic understanding of the impact of 6-aminotryptophan (B12107596) requires the integration of multiple layers of biological data. researchgate.net Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for deciphering the complex interactions between this compound and cellular systems. nih.gov This integrated analysis can reveal how the introduction of this non-canonical amino acid affects gene expression, protein function, and metabolic pathways on a global scale. nih.govnih.gov

By analyzing these datasets in concert, researchers can move beyond single-data-point observations to build comprehensive models of cellular responses. researchgate.net For example, transcriptomic data can identify genes that are up- or down-regulated in the presence of this compound metabolites, while proteomics can reveal changes in protein abundance or post-translational modifications. frontiersin.org Metabolomics would then connect these changes to shifts in the cellular metabolic landscape. dovepress.com This holistic view is critical for understanding the flow of biological information from genotype to phenotype and for identifying the molecular networks that are perturbed by this compound. nih.gov Such studies can help in identifying specific pathways and molecular markers associated with the presence of this compound, providing a foundation for its application in areas like protein-based sensor development. nih.govnih.gov

Table 1: Application of Multi-Omics Layers to this compound Research

Omics Layer Data Generated Potential Insights for this compound
Genomics DNA sequence, variations (mutations, CNVs) Identifies genetic predispositions or engineered modifications in host organisms that affect 6-ATrp metabolism or incorporation. nih.gov
Transcriptomics mRNA expression levels Reveals changes in gene expression in response to 6-ATrp, highlighting affected regulatory networks and pathways. researchgate.netfrontiersin.org
Proteomics Protein abundance, modifications, interactions Determines how 6-ATrp incorporation affects protein stability, function, and interaction networks. nih.gov

| Metabolomics | Levels of small-molecule metabolites | Tracks the metabolic fate of 6-ATrp and its impact on endogenous metabolic pathways. dovepress.comcmbio.io |

Advanced Biocatalytic Synthesis of Novel Aminotryptophan Analogues

The synthesis of this compound and its derivatives is increasingly moving towards biocatalytic methods, which offer high selectivity and environmentally friendly conditions compared to traditional chemical synthesis. researchgate.net A key focus of future research is the development and engineering of enzymes, such as tryptophan synthase (TrpS) and tryptophanase, to create a diverse array of novel aminotryptophan analogues. nih.govcam.ac.ukresearchgate.net

Researchers are exploring the substrate promiscuity of natural enzymes and using protein engineering to broaden their specificity. researchgate.net For instance, TrpS, which naturally catalyzes the C-C bond formation between serine and indole (B1671886), can be engineered to accept substituted indoles, including aminoindoles, as substrates. researchgate.net This allows for the enantiomerically pure synthesis of various L-aminotryptophans. researchgate.net Furthermore, combining multiple enzymes in biocatalytic cascades can create efficient, one-pot synthesis routes to complex tryptophan derivatives that would be challenging to produce otherwise. semanticscholar.org These multi-enzyme systems can, for example, couple the synthesis of a tryptophan analogue with a subsequent stereoinversion to produce the D-enantiomer, which has distinct biological properties. semanticscholar.org Such advanced biocatalytic strategies are essential for generating a library of aminotryptophan analogues for structure-activity relationship studies and for the development of novel biomaterials. nih.gov

Table 2: Key Enzymes in the Biocatalytic Synthesis of Tryptophan Analogues

Enzyme EC Number Catalytic Function Application for Aminotryptophan Synthesis
Tryptophan Synthase (TrpS) 4.2.1.20 Catalyzes the synthesis of L-tryptophan from indole and L-serine. researchgate.net Engineered variants can accept amino-substituted indoles to produce L-aminotryptophans. cam.ac.ukresearchgate.net
Tryptophanase 4.1.99.1 Catalyzes the reversible degradation of L-tryptophan to indole, pyruvate (B1213749), and ammonia (B1221849). nih.gov Can be used in the reverse reaction to synthesize tryptophan analogues from substituted indoles. nih.gov
L-Amino Acid Deaminase (LAAD) 1.4.3.2 Catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids. semanticscholar.org Used in multi-enzyme cascades to convert L-aminotryptophans into precursors for D-enantiomer synthesis. semanticscholar.org

| D-Aminotransferase | 2.6.1.21 | Catalyzes the transamination of α-keto acids to produce D-amino acids. semanticscholar.org | Coupled with LAAD in cascade reactions to achieve stereoinversion from L- to D-aminotryptophans. semanticscholar.org |

Development of Next-Generation Analytical Platforms

As the complexity of research involving this compound and its derivatives grows, so does the need for more sophisticated analytical platforms. nih.gov Future development will focus on creating integrated systems capable of multi-attribute monitoring, providing real-time data on the synthesis and biological incorporation of these non-canonical amino acids. nih.gov These platforms will need to overcome significant challenges, such as the separation and quantification of structurally similar isomers, which may not be distinguishable by mass spectrometry (MS) alone. chromatographyonline.com

Innovations in liquid chromatography (LC), particularly techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (LC-MS), are crucial for resolving different aminotryptophan isomers. chromatographyonline.com Additionally, the unique fluorescent properties of tryptophan analogues can be exploited. cam.ac.ukresearchgate.net Advanced spectroscopic techniques can leverage the shifts in emission spectra of incorporated aminotryptophans to probe protein conformation and dynamics, effectively turning them into in-situ sensors. cam.ac.ukresearchgate.net The overarching goal is to develop platforms that are more sensitive, resource-lean, and highly automated, enabling high-throughput analysis for both process optimization and fundamental biological studies. nih.gov

Table 3: Emerging Analytical Techniques for Aminotryptophan Analysis

Technique Principle Application for this compound
LC-MS/MS Separation by chromatography followed by mass-based detection and fragmentation. researchgate.net Quantification and identification of 6-ATrp and its metabolites in complex biological matrices. nih.gov
Chiral Chromatography Separation of enantiomers using a chiral stationary phase. Resolution of D- and L-isomers of this compound and its derivatives.
Fluorescence Spectroscopy Excitation and emission of light to probe molecular environments. researchgate.net Using 6-ATrp as an intrinsic fluorescent probe to study protein folding, stability, and binding interactions. researchgate.net
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light. researchgate.net Assessing the impact of 6-ATrp incorporation on the secondary and tertiary structure of proteins. researchgate.net

| High-Throughput X-ray Crystallography | Determines the three-dimensional structure of molecules in a crystal. chemrxiv.org | Provides structural insights into how 6-ATrp is accommodated within a protein's active site or structure. |

Exploration of Structure-Activity Relationships for Aminotryptophan Derivatives in Specific Biological Contexts (non-clinical)

Understanding the relationship between the chemical structure of aminotryptophan derivatives and their functional properties is fundamental to designing molecules with desired characteristics. Structure-activity relationship (SAR) studies in non-clinical contexts aim to systematically modify the structure of this compound and evaluate the impact on specific functions, such as fluorescence, enzyme inhibition, or protein binding. d-nb.infomdpi.com

By synthesizing a library of analogues—for example, by altering the position of the amino group on the indole ring, modifying the amino group itself, or adding other substituents—researchers can identify key structural motifs. d-nb.infomdpi.com For instance, SAR studies could explore how these modifications affect the pKa of the amino group, which is critical for its use as a pH sensor, or how they influence the molecule's ability to interact with the active site of a target enzyme. researchgate.net Novel approaches, such as evaluating crude reaction mixtures with high-throughput crystallography, can accelerate the generation of SAR data by directly visualizing how different analogues bind to a protein target. chemrxiv.org These studies are crucial for the rational design of aminotryptophan-based tools for chemical biology and for developing novel protein-based materials. lsu.edu

Table 4: Examples of Structural Modifications for SAR Studies of Aminotryptophan Derivatives

Structural Modification Rationale for Investigation (Non-clinical) Potential Impact on Activity/Property
Position of the Amino Group (e.g., 4-, 5-, 6-, 7-amino) To understand how the location of the amino group affects electronic and steric properties. jove.com Alters fluorescent properties (quantum yield, emission wavelength) and interactions with protein microenvironments. researchgate.net
Alkylation/Acylation of the Amino Group To modulate the nucleophilicity, basicity, and hydrogen-bonding capacity of the amino moiety. Changes the pKa for pH sensing applications and modifies binding affinity to target proteins.
Halogenation of the Indole Ring To alter the electronic properties and hydrophobicity of the indole ring. cam.ac.uk Can enhance binding interactions through halogen bonding and modify spectroscopic characteristics.

| Constraining the Side Chain | To fix the side-chain conformation and reduce conformational flexibility. lsu.edu | Can increase binding affinity and selectivity for a specific protein target by pre-organizing the molecule in a bioactive conformation. |

Innovations in Genetic Engineering for Controlled Production of Aminotryptophan Metabolites

Genetic engineering is at the heart of efforts to produce this compound and its metabolites in a controlled and scalable manner. libretexts.org Innovations in this field are focused on two main strategies: engineering microbial metabolic pathways for the de novo synthesis of this compound and developing advanced methods for its site-specific incorporation into proteins. researchgate.netmdpi.com

For the production of free this compound, researchers are applying metabolic engineering principles to host organisms like Escherichia coli. researchgate.netnih.gov This involves redirecting metabolic flux towards tryptophan precursors like phosphoenolpyruvate (B93156) and erythrose-4-phosphate, overexpressing key biosynthetic enzymes, and eliminating feedback inhibition mechanisms that would otherwise limit production. mdpi.comnih.gov Advanced genome editing tools, such as CRISPR-Cas9, enable precise and efficient modification of host genomes to optimize these pathways. nih.govmdpi.com

For incorporating this compound into proteins, the focus is on expanding the genetic code. nih.gov This is achieved by creating orthogonal aminoacyl-tRNA synthetase/tRNA pairs that uniquely recognize this compound and direct its insertion in response to a specific codon, often a stop codon like UAG. nih.gov This technique allows for the precise placement of this compound at any desired position within a protein sequence, opening the door to creating proteins with novel functions, such as built-in pH sensors or unique catalytic activities. researchgate.netjove.com

Table 5: Genetic Engineering Strategies for this compound Production and Incorporation

Strategy Engineering Goal Key Genes/Components to Modify
Increased Precursor Supply Boost intracellular levels of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). nih.gov Overexpress tktA (transketolase) and ppsA (PEP synthase). nih.gov
Deregulation of Biosynthetic Pathway Remove feedback inhibition on key enzymes in the aromatic amino acid pathway. mdpi.com Mutate aroG (DAHP synthase) and trpE (anthranilate synthase) to be feedback-resistant. researchgate.net
Pathway Redirection Channel metabolic intermediates towards tryptophan synthesis and away from competing pathways. mdpi.com Knock out genes for pathways that consume chorismate, the precursor to tryptophan.
Genetic Code Expansion Site-specific incorporation of 6-ATrp into a target protein. nih.gov Introduce an engineered, orthogonal aminoacyl-tRNA synthetase/tRNACUA pair. nih.gov

Q & A

Q. What are the validated spectroscopic methods for characterizing 6-Aminotryptophan, and how should researchers interpret spectral data discrepancies?

Answer :

  • Methodology : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming amine and indole substituents) and mass spectrometry (MS) for molecular weight validation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended.
  • Data Interpretation : Discrepancies in NMR peaks (e.g., shifted amine protons) may arise from pH-dependent tautomerism. Cross-validate with infrared (IR) spectroscopy to confirm functional groups .
  • Best Practice : Report solvent systems, instrument parameters, and calibration standards to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Answer :

  • Synthetic Routes : Compare solid-phase peptide synthesis (SPPS) vs. enzymatic modification of tryptophan precursors. SPPS often yields higher purity but requires optimization of protecting groups (e.g., Boc vs. Fmoc).
  • Byproduct Mitigation : Monitor reaction intermediates via thin-layer chromatography (TLC). Adjust reaction time/temperature to suppress oxidation of the indole ring .
  • Validation : Quantify yield and purity using HPLC-MS and elemental analysis .

Advanced Research Questions

Q. How should conflicting reports on this compound’s biological activity (e.g., neurotransmitter modulation vs. cytotoxicity) be resolved?

Answer :

  • Systematic Review : Conduct a meta-analysis of in vitro/in vivo studies, focusing on variables like concentration ranges, cell lines, and assay protocols (e.g., MTT vs. flow cytometry for cytotoxicity).
  • Experimental Replication : Reproduce key studies under controlled conditions, ensuring standardized buffers (e.g., pH 7.4 for physiological relevance) and validated cell models .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent carriers like DMSO affecting cell viability) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Answer :

  • Molecular Dynamics (MD) : Simulate binding affinity to serotonin receptors using force fields (e.g., CHARMM36). Validate docking predictions with experimental IC50 values.
  • Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior under physiological conditions.
  • Data Integration : Cross-reference computational results with crystallographic data (if available) or mutagenesis studies to refine models .

Q. How can researchers address instability of this compound in aqueous solutions during long-term studies?

Answer :

  • Stability Protocols : Test degradation kinetics under varying pH (4–9), temperatures (4°C–37°C), and light exposure. Use HPLC to quantify decomposition products (e.g., oxidized indole derivatives).
  • Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or use lyophilization for storage. Confirm biocompatibility of stabilizers in cell-based assays .

Methodological Frameworks

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

Answer :

  • Ethical Compliance : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) or human trials (informed consent, IRB approval). For human studies, justify dosing based on preclinical toxicology .
  • Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safe thresholds. Monitor metabolites via LC-MS/MS in plasma/urine .

Q. How should interdisciplinary teams design studies to explore this compound’s dual role in biochemistry and materials science?

Answer :

  • Collaborative Workflow :
    • Biochemistry : Characterize enzyme inhibition (e.g., tryptophan hydroxylase) using kinetic assays.
    • Materials Science : Test self-assembly properties via AFM or TEM, correlating structure with fluorescence emission.
  • Data Integration : Use shared databases (e.g., Zenodo) to harmonize results across disciplines .

Data Presentation Guidelines

  • Tables : Include raw data (appendix) and processed results (main text). Example:

    ParameterValueMethodReference
    pKa (NH2)9.2Potentiometry
  • Figures : Label axes with units (e.g., "Absorbance (AU) at 280 nm") and report error bars as ±SEM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.